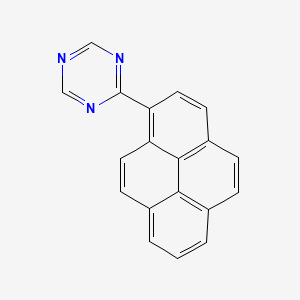
2-(Pyren-1-YL)-1,3,5-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Pyren-1-YL)-1,3,5-triazine is a compound that combines the structural features of pyrene and triazine. Pyrene is a polycyclic aromatic hydrocarbon known for its photophysical properties, while triazine is a heterocyclic compound with a variety of applications in materials science and pharmaceuticals. The combination of these two moieties results in a compound with unique electronic and photophysical properties, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyren-1-YL)-1,3,5-triazine typically involves the reaction of pyrene derivatives with triazine precursors. One common method is the Friedel-Crafts acylation of pyrene with triazine derivatives in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can be more efficient for large-scale production. The use of automated systems and real-time monitoring can further enhance the efficiency and yield of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
2-(Pyren-1-YL)-1,3,5-triazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Chlorinating agents like thionyl chloride for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of pyrene-1,3,5-triazine-2,7-dione.
Reduction: Formation of pyrene-1,3,5-triazine-2-amine.
Substitution: Formation of various substituted pyrene-triazine derivatives depending on the substituents used.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2-(Pyren-1-YL)-1,3,5-triazine involves its interaction with molecular targets through π-π stacking interactions and hydrogen bonding. The pyrene moiety can interact with aromatic residues in proteins or nucleic acids, while the triazine ring can form hydrogen bonds with various functional groups. These interactions can modulate the activity of the target molecules and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
2-(Pyren-1-YL)pyridine: Similar in structure but with a pyridine ring instead of triazine.
1-(Pyren-1-YL)but-2-yn-1-one: Contains a pyrene moiety but with a different functional group.
2-(Pyren-1-YL)benzonitrile: Another pyrene derivative with a benzonitrile group.
Uniqueness
2-(Pyren-1-YL)-1,3,5-triazine is unique due to its combination of pyrene and triazine, which imparts distinct electronic and photophysical properties. This makes it particularly useful in applications requiring strong fluorescence and stability, such as in the development of sensors and advanced materials .
Propiedades
Número CAS |
869305-40-8 |
|---|---|
Fórmula molecular |
C19H11N3 |
Peso molecular |
281.3 g/mol |
Nombre IUPAC |
2-pyren-1-yl-1,3,5-triazine |
InChI |
InChI=1S/C19H11N3/c1-2-12-4-5-14-7-9-16(19-21-10-20-11-22-19)15-8-6-13(3-1)17(12)18(14)15/h1-11H |
Clave InChI |
YEDLAWBSVOPHGD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C5=NC=NC=N5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl [(1S,5R)-1,5-dimethylcyclohex-2-en-1-yl]acetate](/img/structure/B12532948.png)
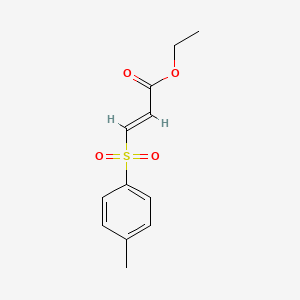
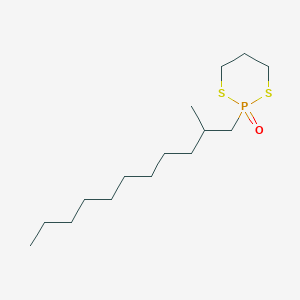
![N,N'-bis[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]oxamide](/img/structure/B12532969.png)

![N-[(2S)-1,1-Dimethoxy-4-methylpentan-2-yl]-4H-1,2,4-triazol-4-amine](/img/structure/B12532987.png)



![2,4-Dichloro-6-[4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]phenyl]methyl]phenoxy]-1,3,5-triazine](/img/structure/B12533006.png)
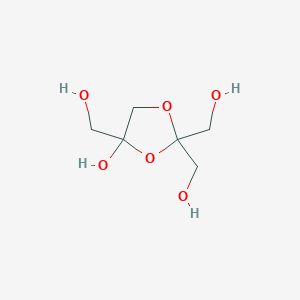
![(1S,3S,6R)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-ol](/img/structure/B12533016.png)
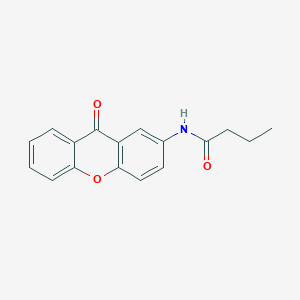
![3-(9H-pyrido[3,4-b]indol-1-yl)phenol](/img/structure/B12533020.png)
